3-Methylindoline hydrochloride
Description
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
3-methyl-2,3-dihydro-1H-indole;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N.ClH/c1-7-6-10-9-5-3-2-4-8(7)9;/h2-5,7,10H,6H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAYUCMTXXRDGCI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNC2=CC=CC=C12.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
21573-62-6 | |
| Record name | 3-methyl-2,3-dihydro-1H-indole hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Iii. Chemical Transformations and Reaction Mechanisms Involving 3 Methylindoline and Its Precursors/derivatives
Oxidation Reactions and Pathways
The oxidation of 3-methylindole (B30407) is a significant area of study, particularly due to its biological implications and the reactive intermediates it produces.
Oxidative Transformations of 3-Methylindole
The oxidation of 3-methylindole can proceed through several pathways, yielding a variety of products. In biological systems, cytochrome P450 enzymes play a crucial role in metabolizing 3-methylindole. nih.gov The primary oxidative transformations include dehydrogenation, hydroxylation, and epoxidation. nih.gov
Dehydrogenation of the 3-methyl group leads to the formation of 3-methyleneindolenine (B1207975), a highly reactive electrophile. nih.govacs.org Hydroxylation can occur at the methyl group to form indole-3-carbinol (B1674136) or on the indole (B1671886) ring to produce hydroxylated derivatives such as 5-hydroxy-3-methylindole (B177197) and 6-hydroxy-3-methylindole. nih.gov Epoxidation of the 2,3-double bond results in the formation of 3-methyloxindole (B30408). nih.govnih.gov
In human liver microsomes, a total of eight oxidized metabolites of 3-methylindole have been detected. nih.gov These include previously identified compounds like 3-methyloxindole, 3-hydroxy-3-methylindolenine, and various hydroxylated forms of 3-methylindole. nih.gov Further oxidation of these initial products can also occur. For instance, 3-methyloxindole can undergo additional oxidation on its phenyl ring. nih.gov
Another reported transformation is the selective oxidative cleavage of 3-methylindoles in the presence of primary amines, which yields quinazolinones through a process involving oxygenation, nitrogenation, ring-opening, and recyclization. acs.org Additionally, the biodegradation of 3-methylindole by certain bacteria can lead to ring cleavage, forming single-ring pyrrole (B145914) carboxylic acids. researchgate.net
Table 1: Major Oxidative Metabolites of 3-Methylindole
| Metabolite Name | Formation Pathway |
|---|---|
| 3-Methyleneindolenine | Dehydrogenation |
| Indole-3-carbinol | Hydroxylation |
| 3-Methyloxindole | Epoxidation |
| 5-Hydroxy-3-methylindole | Hydroxylation |
| 6-Hydroxy-3-methylindole | Hydroxylation |
| 3-Hydroxy-3-methylindolenine | Oxidation |
Mechanistic Studies of Oxidative Processes
Mechanistic studies have provided significant insights into the oxidative bioactivation of 3-methylindole. The formation of the reactive intermediate, 3-methyleneindolenine, is a key step in the pneumotoxicity of 3-methylindole. nih.govacs.org Isotope labeling studies have been instrumental in elucidating this mechanism.
The cytochrome P450-catalyzed dehydrogenation of 3-methylindole to 3-methyleneindolenine is believed to be initiated by the abstraction of a hydrogen atom from the 3-methyl group. nih.govacs.org An intramolecular isotope effect of 5.5 was observed when deuterium (B1214612) was substituted at the 3-methyl position, supporting the hypothesis that hydrogen abstraction is the rate-limiting step. nih.govacs.org
The formation of indole-3-carbinol in goat lung microsomes has been shown to occur primarily through the hydration of 3-methyleneindolenine. nih.govacs.org Studies using ¹⁸O-labeled oxygen and water indicated that approximately 80% of the indole-3-carbinol was formed via this pathway. nih.govacs.org
Another proposed mechanism involves a one-electron oxidation of the indole nitrogen to form an aminium cation radical, followed by deprotonation. nih.govacs.org However, this pathway is considered less likely due to the specific catalytic requirements it would impose on the cytochrome P450 enzyme. nih.govacs.org
The metabolism of 3-methylindole can also proceed through the formation of a 2,3-epoxy-3-methylindole intermediate, which can then be attacked by nucleophiles. nih.gov The presence of 2-(glutathione-S-yl)-3-methylindole as a conjugate in human liver microsomes supports the existence of this epoxide intermediate. nih.gov
C-H Functionalization Strategies
Direct functionalization of C-H bonds is a powerful tool in organic synthesis for creating complex molecules with high atom and step economy. Several strategies have been developed for the C-H functionalization of indole derivatives.
Metal-Free C(sp³)-H Bond Arylation of 3-Methylindole Derivatives
A significant advancement in the functionalization of 3-methylindoles is the development of a metal-free method for the direct arylation of the benzylic C(sp³)–H bond. acs.orgnih.gov This approach provides a straightforward route to constructing diaryl- and triarylmethanes containing indole rings. acs.orgnih.gov
The reaction mechanism involves the generation of a 3-indole imine methide as a key intermediate. acs.orgnih.gov This strategy avoids the need for stoichiometric metal bases or transition metal catalysts, which are often required in traditional C-H arylation methods. acs.org The process is catalyzed by a suitable phosphoric acid and has been shown to be highly efficient under mild conditions. acs.org
Interestingly, water plays a crucial role in this reaction, likely acting as a proton shuttle to facilitate a key 1,3-proton transfer step, thereby enhancing the reaction's efficiency. acs.orgnih.gov
Umpolung Aminomethylation of Indole Derivatives
Umpolung, or polarity inversion, is a synthetic strategy that reverses the normal reactivity of a functional group. wikipedia.org In the context of indoles, which are electron-rich and typically undergo electrophilic substitution, umpolung strategies can be employed to make certain positions behave as electrophiles. nih.gov
An umpolung strategy has been developed for the C(sp³)-H aminomethylation of 2-methylindole. researchgate.netresearchgate.net This method utilizes trifluoroacetic acid to induce the transformation, with aminals serving as precursors to the iminium ion. researchgate.netresearchgate.net This protocol is notable for its use of readily available starting materials, mild reaction conditions, and high yields. researchgate.netresearchgate.net
While this specific example focuses on 2-methylindole, the principle of umpolung is broadly applicable to indole derivatives and represents a powerful approach for achieving non-traditional bond formations. nih.gov The core idea is to reverse the nucleophilic character of the indole ring, particularly at the C2 and C3 positions, to allow for reactions with nucleophiles. nih.gov
Direct C3-Functionalization of Indoles
The C3-position of the indole ring is a common site for functionalization. chemrxiv.org A metal-free, hydrogen autotransfer-type reaction has been developed for the direct C3-alkylation of indoles with α-heteroaryl-substituted methyl alcohols. chemrxiv.orgrsc.orgchemrxiv.org This reaction is mediated by cesium carbonate (Cs₂CO₃) and Oxone®. chemrxiv.orgrsc.org
The proposed mechanism for this transformation involves an initial oxidation of the alcohol to the corresponding aldehyde. chemrxiv.orgchemrxiv.org This is followed by a condensation reaction with the indole and a subsequent reduction where another molecule of the primary alcohol acts as the hydride donor. chemrxiv.orgchemrxiv.org This process allows for the functionalization of a variety of indoles at the C3-position with electron-deficient heterocycles. chemrxiv.orgrsc.org
Another approach to C3-functionalization involves the use of a palladium catalyst system for the directed C-H functionalization of free (NH) indoles that have aldehyde, ketone, or acid/ester groups at the C3-position. nih.gov Depending on the directing group, this method can lead to C2- or C4-arylation. nih.gov For example, with a formyl directing group, C4-arylated indoles are obtained. nih.gov
Multicomponent Reactions for Indole-Fused Heterocycles
Multicomponent reactions (MCRs) are powerful tools in synthetic chemistry, allowing the construction of complex molecular architectures in a single step from three or more starting materials. nih.govarkat-usa.org Indole scaffolds, including 3-methylindole, are frequently utilized in MCRs to generate diverse heterocyclic structures, particularly indole-fused systems which are of significant interest in pharmaceutical research. nih.govresearchgate.netrsc.orgrsc.org
A notable application involves the modular assembly of indole-fused seven-membered heterocycles. nih.govrsc.orgrsc.org In a recently developed MCR, 3-methylindoles, formaldehyde (B43269), and various amino hydrochlorides are assembled to create indole-fused oxadiazepines. nih.govrsc.org This process can be further diversified; the addition of sodium thiosulfate (B1220275) to the reaction mixture redirects the pathway to produce indole-fused thiadiazepines. nih.govrsc.org The reaction is characterized by its mild conditions, broad substrate scope, and high efficiency. nih.govrsc.org
The proposed mechanism for this transformation begins with the reaction of indole with formaldehyde to form an intermediate, while the amino hydrochloride and formaldehyde generate an iminium intermediate. nih.govrsc.org An alkylamination between these two intermediates occurs, followed by further condensation with formaldehyde. The final step involves a bis-nucleophilic addition of either water (for oxadiazepines) or hydrogen sulfide (B99878) (generated in situ from sodium thiosulfate for thiadiazepines) to yield the seven-membered heterocyclic product. nih.govrsc.org This strategy has been successfully applied to a wide range of substrates, including various amino acid derivatives, which allows for the direct incorporation of chirality and functionality into the final products. nih.govrsc.org
Table 1: Scope of Multicomponent Reactions for Indole-Fused Heterocycles This table is interactive and can be sorted by clicking on the column headers.
| Indole Reactant | Amine Building Block | Additive | Product Type | Yield (%) | Reference |
|---|---|---|---|---|---|
| 3-Methylindole | Aliphatic amino hydrochlorides | None | Indole-fused oxadiazepine | Good to Excellent | nih.gov, rsc.org |
| 3-Methylindole | Amino acid derivatives | None | Indole-fused oxadiazepine | Good to Excellent | nih.gov, rsc.org |
| 3-Methylindole | Aliphatic amino hydrochlorides | Na₂S₂O₃ / HCl | Indole-fused thiadiazepine | Good to Excellent | nih.gov, rsc.org |
| Indole | Functionalized aryl amino HCl | None | Indole-fused oxadiazepine | Good to Excellent | nih.gov, rsc.org |
| Melatonin | Aliphatic amino hydrochlorides | None | Indole-fused oxadiazepine | Good | rsc.org |
Electrophilic and Nucleophilic Substitution Reactions
The indole ring is highly reactive towards electrophiles, with the C-3 position being the most nucleophilic and kinetically favored site for attack. semanticscholar.orgstudy.comquora.comresearchgate.net This high reactivity is due to the ability of the nitrogen atom's lone pair to stabilize the intermediate carbocation (the arenium ion) without disrupting the aromaticity of the benzene (B151609) ring. study.comquora.com
When the C-3 position is already substituted, as in 3-methylindole, the mechanism of electrophilic substitution becomes more complex. Direct substitution at the C-2 position is energetically unfavorable because it involves an intermediate that disrupts the benzene ring's π-electron system. rsc.org Instead, the favored pathway involves the initial attack of the electrophile at the substituted C-3 position. rsc.orgquimicaorganica.org This forms a non-aromatic 3,3-disubstituted indolenine intermediate (also known as a 3H-indole). rsc.org This intermediate then undergoes a rearrangement, where one of the C-3 substituents migrates to the C-2 position, restoring the aromaticity of the indole ring and resulting in a 2,3-disubstituted indole. rsc.orgquimicaorganica.org
The migratory aptitude of the substituents at C-3 determines the final product. rsc.org This mechanism, involving initial C-3 attack followed by rearrangement, is now widely accepted for the electrophilic substitution of 3-substituted indoles. rsc.orgrsc.org
The reaction of 3-methylindole with aryldiazonium salts is a classic example of electrophilic substitution at a 3-substituted indole. This reaction is important for the synthesis of azo compounds and has been studied to elucidate the substitution mechanism. rsc.org
Early studies on the reaction between 3-methylindole and diazotized 2-methoxy-4-nitroaniline (B147289) at a pH of 6-7 led to the misidentification of the product. rsc.org The yellow product was initially proposed to be a dihydroindazole derivative. However, further investigation revealed that the product is actually an o-formamidoacetophenone 2-methoxy-4-nitrophenylhydrazone. rsc.org This structure arises from the cleavage of the indole ring following the azo coupling.
Mechanistic studies involving the reaction of 3,3'-methylenedi-indoles with p-nitrobenzenediazonium fluoroborate have provided strong evidence for the substitution pathway. rsc.org The results show that the reaction proceeds via an initial electrophilic attack of the diazonium ion at the C-3 position of the indole ring. rsc.org This is followed by a rearrangement step to yield the 2,3-disubstituted product, rather than through a direct substitution at the C-2 position. rsc.org The displacement of an indolylmethyl group during the reaction further supports this mechanism of initial C-3 attack. rsc.org
Ring-Opening and Cyclization Reactions
Spiroindolines and spiroindoles are structurally unique three-dimensional molecules found in many biologically active natural alkaloids. rsc.orgnih.gov Their synthesis is a significant area of research, often involving the spirocyclization of indole derivatives. rsc.orgnih.govrsc.org The key challenge in synthesizing these compounds is overcoming the inherent tendency of the intermediate to undergo a 1,2-migration to restore the aromaticity of the indole core. rsc.orgnih.gov
Synthetic strategies for accessing spirocyclic indolenines generally fall into three main categories: interrupted Fischer indolizations, dearomatization reactions of indoles, and condensation reactions. nih.gov Dearomatization is a particularly common and powerful approach. rsc.orgnih.gov
One direct method involves a double C-C bond-forming reaction between unfunctionalized indoles and electrophilic dihalides in the presence of a base like potassium tert-butoxide (t-BuOK). acs.org This approach allows for the direct conversion of commercially available indoles into 3,3'-spirocyclic indolenines and indolines, generating a quaternary spirocyclic center in a single step. acs.org Another innovative one-pot method for synthesizing spiro[indole-isoquinolines] utilizes visible light-mediated oxidation to generate a reactive iminium species, which then participates in a multicomponent reaction followed by an intramolecular electrophilic aromatic substitution to furnish the final spiro-indolenine. beilstein-journals.org
Table 2: Selected Methods for the Synthesis of Spirocyclic Indole Derivatives This table is interactive and can be sorted by clicking on the column headers.
| Starting Material(s) | Key Reagents/Conditions | Product Type | Key Feature | Reference |
|---|---|---|---|---|
| Tryptamine derivatives | Chloroformylating agent (e.g., triphosgene), Base | Spiro[indole-3,3'-pyrrolidine]-2'-one | One-pot chloroformylation-dearomatizing spirocyclization | acs.org |
| Indole, Dihalides (e.g., 1,3-dibromopropane) | t-BuOK, BEt₃ | 3,3'-Spirocyclic indolenine/indoline (B122111) | Direct double C-C bond formation | acs.org |
| N-Aryl tertiary amines, Isocyanide, Aniline (B41778) | Visible light, Bromochloroform | Spiro[indole-isoquinoline] | One-pot, four-step, visible-light mediated process | beilstein-journals.org |
| Indole-2-carboxamides | Copper catalyst, tert-Butyl hydroperoxide (TBHP) | C2-Spiro-pseudoindoxyls | Oxidative dearomatization/spirocyclization | rsc.org |
Intramolecular cyclization is a fundamental strategy for constructing the indoline core, which is a prevalent motif in numerous natural products and pharmaceuticals. nih.gov Various transition-metal-catalyzed methods have been developed to facilitate these transformations efficiently.
Palladium-catalyzed reactions are widely employed for this purpose. mdpi.com One novel approach involves the intramolecular cyclization of 2-(1-alkynyl)-N-alkylideneanilines, which are formed from 2-alkynylanilines and aldehydes. organic-chemistry.orgacs.org This palladium-catalyzed reaction proceeds via the formation of a palladium-hydride species, which inserts into the alkyne, followed by a bond rearrangement to form 2-substituted-3-(1-alkenyl)indoles. organic-chemistry.org Another palladium-catalyzed cascade cyclization uses allene-tethered ortho-iodoanilines to assemble tricyclic 3-alkylidene indoline scaffolds through a sequence of oxidative addition, allene (B1206475) insertion, and allylic amination. encyclopedia.pub
Copper-catalyzed reactions also provide an efficient route to indolines. A domino Cu-catalyzed amidation/nucleophilic substitution process has been developed for the synthesis of substituted indolines from ortho-iodophenalkyl mesylates. nih.gov This one-pot procedure involves an initial intermolecular Cu-catalyzed amidation of the aryl iodide, followed by an intramolecular SN2 reaction of the resulting amide onto the alkyl mesylate to form the indoline ring. nih.gov
Furthermore, intramolecular [4+2] cycloadditions offer a powerful method for assembling the bicyclic indoline ring system from acyclic precursors. acs.org In this approach, ynamides react with conjugated enynes in an intramolecular fashion to afford substituted indolines, which can then be oxidized to the corresponding indoles. acs.org
Degradation Pathways and Environmental Chemistry
3-Methylindole, commonly known as skatole, is a heterocyclic aromatic compound that contributes significantly to fecal odor and is found in various environmental matrices, including animal waste and wastewater treatment facilities. nih.govresearchgate.net Its persistence and malodorous nature necessitate effective degradation methods. This section explores two key degradation pathways: ionizing radiation and microbial metabolism.
Ionizing radiation has been investigated as an advanced oxidation process for the degradation of refractory organic pollutants like 3-methylindole in aqueous solutions. researchgate.net This technology utilizes high-energy radiation to generate reactive species that break down complex molecules into simpler, less toxic compounds. researchgate.net
Research Findings: Studies have demonstrated that ionizing radiation can effectively remove 3-methylindole from water. The degradation efficiency is influenced by several factors, including the absorbed radiation dose, the initial concentration of 3-methylindole, and the pH of the solution. researchgate.net Quenching experiments have confirmed that the primary reactive species responsible for the degradation are hydroxyl radicals (•OH), hydrated electrons (e_aq^-), and hydrogen radicals (•H). researchgate.netnih.gov
One study investigated these parameters and found that a removal efficiency of 96.2% was achieved under specific conditions. researchgate.net The degradation process involves the transformation of 3-methylindole into several intermediate products. Analysis using Liquid Chromatography-Mass Spectrometry (LC-MS) identified key intermediates, suggesting a potential degradation pathway. researchgate.net The identified byproducts include anthranilic acid (2-aminobenzoic acid), gentisic acid (2-hydroxybenzoic acid), and 1,2,4-trihydroxybenzene. researchgate.net Toxicity assessments using ECOSAR (Ecological Structure Activity Relationships) modeling predicted that these intermediate products have lower toxicity than the parent 3-methylindole molecule, indicating that ionizing radiation is a promising method for detoxification. researchgate.net
| Parameter | Condition | Effect on Degradation | Reference |
|---|---|---|---|
| Absorbed Dose | 1, 2, 3, and 5 kGy | Higher doses generally increase removal efficiency. A dose of 3 kGy was highly effective. | researchgate.net |
| Initial Concentration | 5, 10, 20, and 50 mg/L | Degradation is more efficient at lower initial concentrations. High efficiency was noted at 20 mg/L. | researchgate.net |
| pH | 3, 5, 7, and 9 | Acidic conditions (pH 3) were found to be optimal for degradation. | researchgate.net |
| Reactive Species | •OH, e_aq^-, •H | All three species contribute to the degradation of the 3-methylindole molecule. | researchgate.net |
Biodegradation is considered an environmentally friendly and cost-effective approach for removing 3-methylindole from the environment. nih.govfrontiersin.org A diverse range of microorganisms, including bacteria isolated from animal manure, compost, and activated sludge, have been shown to degrade this compound under both aerobic and anaerobic conditions. nih.govfrontiersin.org
Aerobic Degradation: Under aerobic conditions, several bacterial strains have demonstrated high efficiency in degrading 3-methylindole. These include species from the genera Acinetobacter, Burkholderia, Cupriavidus, and Rhodococcus. nih.govmdpi.comnih.gov For example, Acinetobacter oleivorans has been shown to completely degrade 100 mg/L of 3-methylindole within 48 hours under optimal conditions of 30°C and a pH of 8.0. frontiersin.orgfrontiersin.org Similarly, Cupriavidus sp. strain KK10 can completely degrade 100 mg/L of skatole within 24 hours. nih.govnih.gov
The aerobic metabolic pathway is hypothesized to involve oxidative ring-opening and ring-cleaving reactions. nih.gov Metabolites identified during the degradation by Acinetobacter oleivorans include Indole-3-carboxylic acid, Indole-3-carboxaldehyde, Phenylacetic acid, and Phenylacetaldehyde, suggesting a pathway that transforms the indole ring structure. frontiersin.orgfrontiersin.org Further downstream, catechol 1,2-dioxygenase is proposed as a key enzyme in the metabolism of degradation byproducts. nih.gov
Anaerobic Degradation: Anaerobic degradation of 3-methylindole has also been observed, primarily by bacteria from the genus Clostridium. nih.govnih.gov For instance, strains like C. aminovalericum, C. carnis, and C. malenominatum isolated from animal manure compost have shown the ability to degrade skatole, albeit at slower rates compared to aerobic bacteria. nih.gov The production of 3-methylindole itself is an anaerobic process, where gut microbes like Clostridium drakei and Clostridium scatologenes convert tryptophan into indoleacetic acid (IAA), which is then decarboxylated to form skatole. asm.org The degradation under anaerobic conditions may follow a hydroxyindole oxidative ring-opening pathway. nih.gov
| Microorganism | Condition | Degradation Efficiency | Reference |
|---|---|---|---|
| Acinetobacter piscicola p38 | Aerobic | 100% of 100 mg/L in 6 hours | mdpi.com |
| Acinetobacter oleivorans AO-06 | Aerobic | 100% of 100 mg/L in 48 hours | frontiersin.orgfrontiersin.org |
| Cupriavidus sp. KK10 | Aerobic | 100% of 100 mg/L in 24 hours | nih.gov |
| Burkholderia sp. IDO3 | Aerobic | 100% of 50 mg/L in 24 hours | nih.gov |
| Acinetobacter toweneri NTA1–2A | Aerobic | 84.32% of 65 mg/L in 8 days | nih.govnih.gov |
| Lactobacillus casei | - | 62.21% of 100 mg/L in 168 hours | nih.gov |
| Clostridium malenominatum A-3 | Anaerobic | 32.18% of 100-300 mg/L in 4 weeks | nih.gov |
Iv. Advanced Spectroscopic Characterization Techniques and Applications
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom.
For the structural confirmation of 3-methylindole (B30407) derivatives and metabolites, ¹H and ¹³C NMR are indispensable. For instance, in the identification of 3-hydroxy-3-methyloxindole (B1219110), a major metabolite of 3-methylindole in mice, both ¹H and ¹³C NMR were critical for elucidating its structure nih.gov. The chemical shifts (δ) in the ¹³C NMR spectrum of 3-methylindole provide a unique fingerprint of its carbon skeleton.
Table 1: Representative ¹³C NMR Chemical Shifts for 3-Methylindole
| Carbon Atom | Chemical Shift (ppm) |
|---|---|
| C2 | 122.23 |
| C3 | 111.60 |
| C3a | 128.75 |
| C4 | 119.46 |
| C5 | 121.37 |
| C6 | 119.94 |
| C7 | 110.96 |
| C7a | 135.96 |
| CH₃ | 9.64 |
Data sourced from various spectroscopic studies.
Similarly, the ¹H NMR spectrum provides information on the proton environments.
Table 2: Representative ¹H NMR Chemical Shifts for 3-Methylindole
| Proton(s) | Chemical Shift (ppm) | Multiplicity |
|---|---|---|
| H1 (N-H) | 7.92 | Singlet (broad) |
| H2 | 6.99 | Singlet |
| H4 | 7.57 | Doublet |
| H5 | 7.17 | Triplet |
| H6 | 7.11 | Triplet |
| H7 | 7.25 | Doublet |
| CH₃ | 2.32 | Singlet |
Data sourced from various spectroscopic studies.
Isotopic labeling is a powerful technique used to trace the pathways of atoms through chemical reactions and metabolic processes wikipedia.org. By replacing an atom with its heavier, stable isotope (e.g., ¹H with ²H/D, ¹²C with ¹³C, or ¹⁴N with ¹⁵N), researchers can follow its fate using NMR or mass spectrometry wikipedia.orgresearchgate.net.
In the context of indole (B1671886) chemistry, deuterium (B1214612) labeling has been employed to study reaction mechanisms. For instance, gold(I)-catalyzed C-H activation for the regioselective deuteration of indoles at the C2 or C3 position has been demonstrated using deuterated water as the isotopic source chemrxiv.org. This method allows for the introduction of a deuterium atom at specific positions, which can then be tracked to understand reaction intermediates and pathways chemrxiv.org. While specific studies on 3-methylindoline (B1585221) hydrochloride are not prevalent, this technique is broadly applicable to the indole scaffold to gain mechanistic insights into its synthesis and reactions researchgate.netnih.gov. For example, microsomal incubations with ([3-²H₃]-methyl)indole were used to confirm the formation and fragmentation patterns of DNA adducts, demonstrating the utility of isotopic labeling in mechanistic studies nih.gov.
Mass Spectrometry (MS) for Reaction Monitoring and Metabolite Identification
Mass spectrometry (MS) is a vital analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is extensively used for determining the molecular weight of compounds, elucidating their structure through fragmentation patterns, and quantifying their presence in complex mixtures.
In the study of 3-methylindoline and related compounds, MS is crucial for monitoring the progress of chemical reactions by detecting reactants, intermediates, and products. Techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) allow for the separation and identification of compounds in a reaction mixture, providing real-time data on reaction kinetics and yield mdpi.compreprints.org.
Furthermore, MS is a primary tool for metabolite identification. The metabolism of 3-methylindole (skatole) has been investigated in various species, leading to the identification of several metabolites nih.gov. In mice, the major urinary metabolite was identified as 3-hydroxy-3-methyloxindole through a combination of HPLC, MS, and NMR nih.govacs.org. The mass spectrum provides the molecular weight of the metabolite, and its fragmentation pattern (MS/MS) offers clues to its structure. For example, the fragmentation of DNA adducts of 3-methylindole consistently produced two primary ions corresponding to the loss of the 3-methylindole moiety or the deoxyribose sugar, which was used for selected reaction monitoring nih.gov.
Optical Spectroscopy in Excited State Analysis
Optical spectroscopy, which includes fluorescence and absorption techniques, is fundamental for probing the electronic structure and excited-state dynamics of molecules. For 3-methylindole, which serves as a model for the amino acid tryptophan, these methods are particularly important.
Fluorescence spectroscopy measures the emission of light from a molecule after it has absorbed photons. The fluorescence of 3-methylindole is sensitive to its environment and provides insight into its two lowest energy excited singlet states, denoted as ¹Lₐ and ¹Lₑ nih.gov. In nonpolar solvents, the emission spectrum is typically blue-shifted and displays vibronic structure, suggesting emission primarily from the ¹Lₑ state. Conversely, in polar solvents, the emission is red-shifted, broad, and featureless, which is characteristic of emission from the more solvent-sensitive ¹Lₐ state nih.gov.
Laser-induced fluorescence (LIF) excitation spectra of 3-methylindole in supersonic jets have precisely located the electronic origin of the first excited state (¹Lₑ) at 34,887 cm⁻¹ aip.org. These high-resolution studies help assign the vibrational level structure within the excited electronic state aip.org.
UV-Visible absorption spectroscopy measures the absorption of light by a molecule as a function of wavelength. The near-ultraviolet absorption spectrum of 3-methylindole is characterized by two overlapping electronic transitions, the ¹Lₐ and ¹Lₑ bands acs.orgnih.gov. The ¹Lₐ band is generally stronger and less structured than the ¹Lₑ band. Stark absorption (electroabsorption) spectroscopy has been used to distinguish these bands and determine the change in the permanent dipole moment upon excitation nih.gov. These studies confirm that the ¹Lₐ state is significantly more polar than the ¹Lₑ state, explaining its greater sensitivity to solvent polarity nih.gov.
Table 3: Spectroscopic Data for 3-Methylindole Electronic Transitions
| Parameter | Value | Technique |
|---|---|---|
| ¹Lₑ State Origin | 34,887 cm⁻¹ | Laser-Induced Fluorescence |
| ¹Lₐ Absorption Max (Cyclohexane) | ~280 nm | UV-Vis Absorption |
| ¹Lₑ Absorption Max (Cyclohexane) | ~288 nm | UV-Vis Absorption |
| Fluorescence Emission Max (Cyclohexane) | ~304 nm | Fluorescence Spectroscopy |
| Fluorescence Emission Max (Water) | ~350 nm | Fluorescence Spectroscopy |
Data compiled from multiple spectroscopic studies. nih.govaip.org
Vibrational Spectroscopy (Infrared and Raman) in Molecular Analysis
Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. These spectra provide a "molecular fingerprint" that is highly specific to the compound's structure and bonding.
Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation corresponding to a molecule's vibrational transitions. The gas-phase IR spectrum of 3-methylindole shows characteristic absorption bands. A prominent peak around 3400 cm⁻¹ is attributed to the N-H stretching vibration researchgate.netnist.gov. The region from 3100 to 3000 cm⁻¹ corresponds to C-H stretching vibrations of the aromatic ring, while peaks in the 1600-1450 cm⁻¹ range are due to C=C stretching vibrations within the indole ring researchgate.net.
Raman Spectroscopy: Raman spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light. The Raman spectra of 3-methylindole have been studied in detail, often aided by density functional theory (DFT) calculations to assign the observed bands to specific vibrational normal modes acs.orgnih.govresearchgate.net. Isotope shifts, determined by measuring the spectra of isotopomers (e.g., N-deuterated 3-methylindole), have been crucial for making consistent and accurate assignments of the Raman bands acs.orgnih.gov.
Table 4: Key Vibrational Frequencies (cm⁻¹) for 3-Methylindole
| Vibrational Mode | IR Frequency (cm⁻¹) | Raman Frequency (cm⁻¹) |
|---|---|---|
| N-H Stretch | ~3406 | - |
| Aromatic C-H Stretch | ~3049 | ~3058 |
| C=C Ring Stretch | ~1577 | ~1580 |
| C-C Ring Stretch | ~1456 | ~1459 |
| CH₃ Symmetric Bend | - | ~1382 |
| Ring Breathing | - | ~758 |
Frequencies are approximate and sourced from experimental and theoretical studies. researchgate.netacs.orgresearchgate.net
V. Computational and Theoretical Investigations of 3 Methylindoline and Analogous Indole Systems
Quantum Chemical Calculations for Reaction Energetics and Mechanisms
Quantum chemical calculations are instrumental in elucidating the intricate details of chemical reactions involving indole (B1671886) systems. By modeling the potential energy surface, researchers can identify transition states, intermediates, and products, thereby mapping out complete reaction pathways.
Density Functional Theory (DFT) has become a widely used method for studying indole chemistry due to its favorable balance of computational cost and accuracy. DFT calculations have been successfully applied to investigate a variety of reactions, including the synthesis of indole derivatives and their subsequent functionalization.
For instance, DFT has been used to study the mechanism of intramolecular palladium-catalyzed Heck–Mizoroki reactions to form indole rings. figshare.com These studies can determine the rate-determining steps and the thermodynamic stability of various intermediates and products. figshare.com DFT is also employed to explore π-π stacking interactions, which are crucial in the binding of indole-containing ligands to proteins and in the formation of self-assembled structures. nih.gov Studies on 3-methylindole (B30407) and its halogenated derivatives have used DFT to investigate how substitutions on the indole ring influence stacking stability, providing insights for rational drug design. semanticscholar.org
Mechanistic investigations of visible-light-induced indole synthesis and photo-induced Friedel–Crafts alkylation of indoles have also been supported by DFT calculations. researchgate.netresearchgate.net These computational studies help rationalize experimental observations, such as product distributions and reaction stereoselectivity, by calculating the energies of different possible reaction pathways. researchgate.netacs.org
The table below summarizes key DFT-calculated parameters for π-π stacking interactions of a 3-methylindole dimer, illustrating the decomposition of the total interaction energy.
| Interaction Component | Energy (kcal·mol-1) |
|---|---|
| Interaction Energy (Eint) | -10.5 |
| Electrostatic (Velstat) | -5.0 |
| Pauli Repulsion (EPauli) | 12.0 |
| Orbital Interaction (Eoi) | -17.5 |
Data derived from energy decomposition analysis of a 3-methylindole dimer, computed at the M06/TZ2P(ZORA) level of theory. semanticscholar.org
A critical application of quantum chemical calculations is the determination of activation energies (ΔG‡), which are essential for predicting reaction rates. researchgate.net By locating the transition state structure on the potential energy surface, the energy barrier for a reaction can be calculated.
In a DFT study on the formation of indole derivatives via an intramolecular Heck reaction, the oxidative addition step was identified as the rate-determining step with a calculated activation free enthalpy of 10.2 kcal/mol. figshare.com This type of calculation is crucial for understanding reaction kinetics and optimizing experimental conditions. The study also revealed that the formation of the five-membered indole ring is both kinetically and thermodynamically favored over the formation of a six-membered ring, with the activation barriers for ring closure differing by more than 4 kcal/mol. figshare.com
Computational workflows can be automated to compute reaction profiles for thousands of potential reactions, screening for viable synthetic pathways. researchgate.net These high-throughput computations can predict activation and reaction energies, providing a powerful tool for discovering new chemical transformations before attempting them in the lab. nih.gov
Excited State Calculations and Photophysical Properties of 3-Methylindole
The photophysical properties of indole and its derivatives, such as 3-methylindole, are of significant interest due to their role as intrinsic fluorescent probes, particularly the tryptophan residue in proteins. researchgate.net Computational methods are vital for interpreting experimental absorption and fluorescence spectra and for understanding the complex dynamics that occur after photoexcitation. acs.orgnih.gov
The UV absorption spectrum of indole is characterized by two overlapping π → π* electronic transitions, leading to the ¹Lₐ and ¹Lₑ states. nih.gov The relative energies and properties of these states are highly sensitive to the local environment and substitution on the indole ring. chemrxiv.org
For an accurate description of electronically excited states, especially in systems with potential for multi-reference character, methods beyond standard DFT are often required. The Complete Active Space Self-Consistent Field (CASSCF) method, followed by N-electron valence state perturbation theory (NEVPT2) or second-order perturbation theory (CASPT2), provides a robust framework for studying such systems. researchgate.netmolcas.org
CASPT2 calculations have been employed to study the absorption and fluorescence of 3-methylindole. acs.org These calculations can accurately predict the excitation energies of the lowest-lying excited states. For 3-methylindole, the calculations show that relaxation from the second excited state terminates in an avoided crossing, resulting in a relaxed geometry of mixed ¹Lₐ/¹Lₑ character. acs.org This mixing of states is fundamental to understanding the fluorescence properties of indole derivatives.
The table below presents the calculated vertical excitation energies for the first two excited states of 3-methylindole.
| Excited State | Calculated Vertical Excitation Energy (eV) | Experimental Absorption Maxima (eV) |
|---|---|---|
| S1 (¹Lb) | 4.44 | 4.33 |
| S2 (¹La) | 4.68 | 4.59 |
Data comparing CASPT2 calculated excitation energies with experimental values for 3-methylindole. acs.org
The photophysical properties of the indole chromophore are profoundly influenced by its interactions with solvent molecules. nih.govnih.gov Theoretical models that explicitly account for the solvent are necessary to reproduce experimental observations, such as solvatochromic shifts in absorption and emission spectra. lu.se
Theoretical studies on 3-methylindole have examined its interaction with water molecules, identifying several stable chromophore-water complexes. acs.org By calculating the excitation energies of these complexes, researchers can quantify the effect of hydrogen bonding and dielectric environment on the electronic states. acs.org For instance, calculations on 3-methylindole-(water)₂ complexes have been performed to understand how the solvent network affects the photophysics. acs.org
Computational studies on the parent indole molecule have shown that interactions with water can be categorized as σ-type (in the plane of the ring) and π-type (above the ring). nih.govaip.org The σ-type complex, involving a hydrogen bond to the N-H group, is significantly more stable for indole-water than the π-type complex. nih.govaip.org The nature of these interactions is a mix of electrostatic and dispersion forces, with electrostatics dominating for σ-complexes and dispersion being more significant for π-complexes involving molecules like hydrogen sulfide (B99878). nih.gov
Molecular Modeling and Simulation
Molecular modeling and simulation techniques, including molecular docking and molecular dynamics (MD), are used to study the behavior of indole derivatives in complex biological environments. jlu.edu.cn These methods can predict how a ligand like a 3-methylindole derivative might bind to a protein receptor and the dynamics of its transport through biological channels. jlu.edu.cnresearchgate.net
Molecular docking has been used to model the binding of 3-methylindole-containing drugs into the active site of enzymes like cytochrome P450 (CYP3A4). jlu.edu.cn These simulations can predict the binding orientation and identify key residues involved in the interaction, providing clues to the metabolic mechanism of these drugs. jlu.edu.cn
Molecular dynamics (MD) simulations can be used to study the transport of indole through protein channels. Steered MD simulations, where an external force is applied to pull the molecule along a specific path, can reveal the energy profile and important protein-ligand interactions during the transport process. researchgate.net Furthermore, MD simulations are essential for sampling the conformational space of the chromophore and its solvent shell, which is a prerequisite for accurately modeling absorption and emission spectra in solution. acs.orgnih.gov
Conformational Analysis
Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. For a molecule like 3-methylindoline (B1585221), which contains a non-planar five-membered ring fused to a benzene (B151609) ring, the analysis focuses on the puckering of the heterocyclic ring and the orientation of the methyl substituent.
The indoline (B122111) ring system is not flat and can adopt various "envelope" or "twist" conformations to minimize steric and torsional strain. The introduction of a methyl group at the C3 position creates two primary classes of conformers: those where the methyl group is in a pseudo-axial position and those where it is in a pseudo-equatorial position.
While specific computational studies on the conformational analysis of 3-methylindoline hydrochloride are not extensively detailed in the literature, the principles can be understood from studies on analogous N-heterocyclic systems. For instance, computational analyses of 3-methyltetrahydro-1,3-oxazine using methods like Hartree-Fock (HF) and Density Functional Theory (DFT) have shown that the potential energy surface contains multiple minima corresponding to different chair and twist conformers. researchgate.net In such systems, the energy difference between the axial and equatorial conformers of the methyl group is a key parameter. Typically, the equatorial conformation is favored to reduce steric hindrance with other atoms on the ring, a phenomenon well-documented in conformational analysis.
Quantum-chemical simulations can predict the relative stability of these conformers. The energy difference (ΔE) between the axial and equatorial conformers is influenced by steric interactions. For 3-methylindoline, the pseudo-axial methyl group would experience steric clash with the hydrogen atom at the C2 position and potentially with the N-H proton, depending on the ring pucker.
| Conformer of 3-Methylindoline | Relative Energy (kcal/mol) | Key Steric Interaction | Predicted Stability |
|---|---|---|---|
| Pseudo-equatorial | 0 (Reference) | Minimal | More Stable |
| Pseudo-axial | > 0 | 1,3-diaxial-like interaction with C2-H and N-H | Less Stable |
This table represents a generalized prediction based on conformational principles of substituted heterocycles. The exact energy values would require specific DFT or ab initio calculations for 3-methylindoline.
Intermolecular Interactions
The indole nucleus, present in 3-methylindoline, is capable of engaging in a variety of non-covalent intermolecular interactions that are crucial in both chemical and biological contexts. These interactions include hydrogen bonding, π-π stacking, and weaker N-H···π or C-H···π bonds. Computational methods, particularly ab initio calculations, are essential for characterizing the geometry and energetics of these weak interactions.
Studies on indole and its analogs interacting with molecules like water and hydrogen sulfide have provided significant insights. nih.govaip.org Ab initio calculations have been used to explore the potential energy surfaces of these complexes, identifying different stable structures (minima). Two main types of complexes are typically found:
σ-type complexes : These involve classical hydrogen bonds where the N-H group of the indole ring acts as a hydrogen bond donor to an acceptor atom on the interacting molecule (e.g., the oxygen in water).
π-type complexes : In these arrangements, the interacting molecule's hydrogen atom points towards the electron-rich π-system of the indole ring, forming X-H···π interactions (where X is O, S, etc.).
For the indole-water complex, computational studies have shown that the σ-type complex, with a direct N-H···O hydrogen bond, is significantly more stable than the π-type complex. aip.org The interaction energy for the σ-complex has been calculated to be around -23.6 to -24.5 kJ/mol. nih.govaip.org The interaction with the π-cloud is weaker, with an energy of approximately -20.6 kJ/mol. aip.org
The nature of these interactions can be further dissected using computational energy decomposition analysis. For π-complexes with water, both electrostatic and dispersion forces are major contributors to the binding energy. In contrast, for complexes with hydrogen sulfide, dispersion forces are by far the main stabilizing contribution. For the more stable σ-type complexes, the interaction is clearly dominated by the electrostatic contribution, which is characteristic of a strong hydrogen bond. nih.gov
| Interacting System | Interaction Type | Calculated Interaction Energy (kJ/mol) | Primary Stabilizing Force |
|---|---|---|---|
| Indole···Water | σ-type (N-H···O) | -23.6 | Electrostatic nih.gov |
| Indole···Water | π-type (O-H···π) | -18.8 | Electrostatic & Dispersion nih.gov |
| Indole···Hydrogen Sulfide | π-type (S-H···π) | -18.8 | Dispersion nih.gov |
Data sourced from ab initio calculations on indole as a model for analogous systems. nih.govaip.org
Theoretical Studies of Radical-Molecule Reactions
While the reactions of indoles with electrophiles are well-established to occur preferentially at the C3 position, theoretical studies have been crucial in explaining a notable switch in regioselectivity for reactions involving electron-deficient radicals. nih.govnih.gov Density Functional Theory (DFT) calculations have shown that the addition of such radicals is favored at the C2 position of the indole ring. nih.gov
This reversal of selectivity is a direct consequence of the stability of the transition states and the resulting radical intermediates. Computational methods are used to model the reaction pathways for radical addition to both the C2 and C3 positions and to calculate the associated energy barriers (activation energies).
Studies involving radicals such as the trifluoromethyl radical (•CF₃) and the acetonitrile radical (•CH₂CN) have demonstrated that the reaction barrier for addition at C2 is lower than that for C3. nih.gov This kinetic preference for the C2 position is further supported by the thermodynamic stability of the resulting radical intermediate. The radical formed by addition at C2 is a benzylic-type radical, which benefits from greater resonance stabilization involving the adjacent benzene ring, making it lower in energy compared to the intermediate formed from C3 addition. nih.govnih.gov
For example, DFT calculations on the addition of the •CF₃ radical to indole show that the resulting C2 adduct is approximately 3.9 kcal/mol more stable than the C3 adduct. nih.gov The transition state leading to the C2 product is also favored, although the difference can be small, explaining why both isomers might be observed experimentally under certain conditions. nih.gov
| Radical Species | Position of Addition | Calculated Reaction Barrier (kcal/mol) | Energy of Radical Intermediate (kcal/mol) |
|---|---|---|---|
| Trifluoromethyl (•CF₃) | C2 | 2.8 | -26.1 |
| C3 | 3.6 | -22.2 | |
| Acetonitrile (•CH₂CN) | C2 | 6.2 | -12.0 |
| C3 | 7.8 | -8.6 |
Data from Density Functional Theory (DFT) calculations on the radical addition to the parent indole ring. nih.gov
These theoretical findings successfully rationalize the experimentally observed C2 selectivity for radical reactions with indoles, contrasting sharply with the C3 selectivity characteristic of electrophilic additions. nih.gov
Vi. Role of 3 Methylindoline and Its Derivatives As Synthetic Intermediates
Precursors for Complex Heterocyclic Systems
The indoline (B122111) framework of 3-methylindoline (B1585221) is a foundational element for the synthesis of more elaborate heterocyclic architectures. Through various synthetic strategies, the core structure can be expanded and modified to generate polycyclic systems, often with significant biological relevance.
One prominent application of indole (B1671886) derivatives, including those conceptually derived from 3-methylindoline, is in cycloaddition reactions to construct fused ring systems. For instance, Zn(II)-catalyzed divergent syntheses of functionalized polycyclic indolines have been achieved through formal [3 + 2] and [4 + 2] cycloadditions of indoles with 1,2-diaza-1,3-dienes. polimi.it These reactions lead to the formation of tetracyclic fused ring systems, such as tetrahydro-1H-pyridazino[3,4-b]indoles. The substitution pattern on the indole nucleus plays a critical role in directing the reaction pathway, highlighting the potential for substituent-controlled divergent synthesis. polimi.it
Furthermore, 1,3-dipolar cycloaddition reactions represent a powerful tool for constructing spirocyclic systems containing the indoline core. The reaction of azomethine ylides, generated in situ from isatin and an α-amino acid, with dipolarophiles can lead to the diastereoselective synthesis of functionalized dihydrospiro[indoline-3,2'-pyrroles]. ccspublishing.org.cn While these examples often start with indole or isatin, the principles are readily applicable to 3-methylindoline derivatives, where the methyl group can influence the stereochemical outcome and provide an additional point for functionalization.
The following table summarizes representative examples of complex heterocyclic systems synthesized from indole precursors, illustrating the types of transformations applicable to 3-methylindoline.
| Starting Material Type | Reagent | Reaction Type | Product Heterocyclic System |
| Indole | 1,2-Diaza-1,3-diene | [4 + 2] Cycloaddition | Tetrahydro-1H-pyridazino[3,4-b]indole |
| Indole | 1,2-Diaza-1,3-diene | [3 + 2] Cycloaddition | Tetrahydropyrrolo[2,3-b]indole |
| Isatin / α-amino acid | Alkene Dienophile | 1,3-Dipolar Cycloaddition | Dihydrospiro[indoline-3,2'-pyrrole] |
Intermediates in the Synthesis of Substituted Tryptophans and Related Amino Acids
3-Methylindoline serves as a key precursor for the synthesis of tryptophan and its substituted analogues, which are of significant interest in biochemistry and pharmacology. The synthesis of these complex amino acids often involves the construction of the indole side chain onto an amino acid backbone or the elaboration of the indole ring itself.
A facile route for the synthesis of indole-substituted (S)-tryptophans from the corresponding indoles has been established utilizing a chiral auxiliary-facilitated Strecker amino acid synthesis strategy. rsc.org This method allows for the preparation of various optically pure (S)-tryptophan analogues. While starting from indole, this approach is adaptable to 3-methylindole (B30407) to produce β-methyltryptophan derivatives.
Furthermore, the Pictet-Spengler reaction is a classic and powerful method for the synthesis of tetrahydro-β-carbolines, which are structurally related to tryptophan and form the core of many alkaloids. This reaction involves the condensation of a tryptamine derivative with an aldehyde or ketone followed by ring closure. Tryptamines can be prepared from the corresponding indoles. For instance, 3-methyl-β-carboline derivatives have been synthesized from indole formaldehyde (B43269) through a sequence involving a Henry reaction, reduction, and a subsequent Pictet-Spengler reaction followed by oxidation. researchgate.net The synthesis of various β-carboline alkaloids often relies on this key transformation. mdpi.comljmu.ac.uk
The table below outlines synthetic approaches to tryptophan derivatives and related structures where indole precursors, analogous to 3-methylindoline, are employed.
| Precursor Type | Key Reaction | Product Class |
| Indole | Strecker Amino Acid Synthesis | Substituted Tryptophans |
| Tryptamine (from Indole) | Pictet-Spengler Reaction | Tetrahydro-β-carbolines |
| 3-Nitrovinylindole | Electrocyclic Cyclization | β-Carbolines |
Formation of Pharmaceutically Significant Scaffolds
The indoline scaffold is a privileged structure in medicinal chemistry, appearing in a multitude of clinically used drugs and biologically active compounds. mdpi.com 3-Methylindoline and its derivatives are valuable intermediates in the synthesis of these pharmaceutically significant scaffolds, contributing to the development of new therapeutic agents.
A notable example is the design and synthesis of EZH2 (enhancer of zeste homologue 2) inhibitors containing an indoline core. EZH2 is a methyltransferase implicated in several human cancers, making it a promising therapeutic target. nih.gov Researchers have found that partial saturation of an indole to an indoline core can lead to compounds with nanomolar activity against EZH2, along with improved solubility and metabolic stability. nih.gov This highlights the strategic advantage of using the 3-methylindoline scaffold in the design of potent and drug-like enzyme inhibitors.
The versatility of the indole and indoline nucleus allows for its incorporation into a wide range of bioactive molecules. These scaffolds have been investigated for numerous pharmacological activities, including anticancer, anti-inflammatory, and kinase inhibitory effects. researchgate.netchapman.edu The synthesis of 3-substituted indoles as potential Src kinase inhibitors and anticancer agents further underscores the importance of this structural motif in drug discovery. chapman.edu
| Scaffold | Target/Application | Significance |
| 3-Methylindoline Core | EZH2 Inhibition | Anticancer therapeutic target |
| 3-Substituted Indole | Src Kinase Inhibition | Anticancer therapeutic target |
| Indoline/Isoindoline | Various (e.g., Multiple Myeloma, Hypertension) | Core of numerous clinical drugs |
Derivatization for Enhanced Chemical Functionality
The synthetic utility of 3-methylindoline can be significantly expanded through derivatization, which introduces new functional groups and enhances its chemical reactivity. These modifications can be targeted at the indole nitrogen, the aromatic ring, or the methyl group, providing a platform for further chemical transformations.
Functionalization of the indole nitrogen, for example by introducing protecting groups or other substituents, can modulate the reactivity of the heterocyclic ring and is a common strategy in indole chemistry. Electrophilic substitution reactions, such as acylation, typically occur at the electron-rich 3-position of the indole ring. jst.go.jpnih.gov In the case of 3-methylindoline, where the 3-position is already substituted, electrophilic attack is directed to other positions of the ring, or functionalization can be achieved through alternative pathways.
A method for the direct functionalization of the methyl group of 2-methylindole has been developed by generating a C,N-dianion, which then reacts regiospecifically with electrophiles. This strategy could potentially be adapted for the functionalization of the methyl group in 3-methylindoline, providing access to a range of derivatives with elongated side chains or new functional groups at this position. More recently, enzymatic carbene transfer has been shown to enable the regioselective C(sp3)–H functionalization of N-substituted indolines at both the α- and β-positions to the nitrogen. chemrxiv.org
The table below summarizes various derivatization strategies for indoline and related indole compounds.
| Position of Derivatization | Method | Purpose |
| Indole Nitrogen | Alkylation, Acylation, Sulfonylation | Protection, modulation of reactivity |
| Aromatic Ring | Electrophilic Aromatic Substitution | Introduction of various substituents |
| C3-Methyl Group (by analogy) | C,N-Dianion Formation | Regiospecific functionalization |
| Cα/Cβ to Nitrogen | Enzymatic Carbene Transfer | C(sp3)–H functionalization |
Reactive Intermediates in Bioorganic Transformations
In the context of bioorganic chemistry and toxicology, 3-methylindole (often referred to as skatole) is well-known for its metabolic activation into reactive intermediates. This process is a key aspect of its biological activity and provides insight into its role in certain pathological conditions.
The bioactivation of 3-methylindole is primarily mediated by cytochrome P450 enzymes. nih.gov One of the major pathways involves the oxidation of the methyl group to form a highly reactive electrophilic intermediate, 3-methyleneindolenine (B1207975). nih.govnih.gov This reactive methylene imine is believed to be the ultimate toxicant responsible for the pneumotoxicity associated with 3-methylindole. nih.gov
The formation of 3-methyleneindolenine has been demonstrated through trapping experiments with nucleophiles such as N-acetylcysteine, which forms a stable mercapturate adduct. nih.gov The rate of formation of this reactive intermediate by different cytochrome P450 isozymes correlates with the extent of covalent binding to proteins, supporting its role as the key reactive species. nih.gov
In addition to cytochrome P450, prostaglandin H synthase (PHS) can also metabolize 3-methylindole, leading to the formation of reactive intermediates that can covalently bind to macromolecules. nih.gov The enzymatic conversion of indoleacetic acid to 3-methylindole by certain gut bacteria is another important bioorganic transformation. asm.org
The following table details the key reactive intermediates and enzymes involved in the bioorganic transformations of 3-methylindole.
| Precursor | Enzyme System | Reactive Intermediate | Biological Significance |
| 3-Methylindole | Cytochrome P450 (e.g., CYP2A6, CYP2F1) | 3-Methyleneindolenine | Covalent binding to proteins, pneumotoxicity |
| 3-Methylindole | Prostaglandin H Synthase (PHS) | Unspecified Reactive Intermediate | Covalent binding to microsomal proteins |
| Indoleacetic Acid | Lactobacillus sp. Enzyme | 3-Methylindole | Microbial metabolism in the gut |
| 3-Methylindole | Cytochrome P450 | 2,3-Epoxide / 3-Hydroxy-3-methylindolenine | Alternative bioactivation pathways |
Q & A
Q. How can factorial experimental design be applied to optimize the synthesis of this compound?
- Methodological Answer: A 3² full factorial design can evaluate critical variables (e.g., temperature, reagent stoichiometry). For instance, hydroxyzine hydrochloride formulations used independent variables like polymer concentration and pH, with responses including dissolution rate and tensile strength. DOE software (e.g., Design-Expert®) aids in identifying optimal conditions .
Q. What strategies are effective in resolving contradictory data regarding the biological activity of this compound derivatives?
- Methodological Answer: Orthogonal assays (e.g., enzymatic inhibition vs. cell-based viability) and structural-activity relationship (SAR) studies clarify discrepancies. For example, fluoropyrazole hydrazides were re-evaluated using crystallography to confirm binding modes, resolving conflicting inhibition data .
Q. What in vitro and in vivo models are suitable for evaluating the pharmacokinetic properties of this compound?
- Methodological Answer: In vitro: Buccal film dissolution models (Table 1 in ) or hydrogel permeation assays (e.g., Franz diffusion cells). In vivo: Burn injury models in rodents assess bioavailability and therapeutic efficacy, as demonstrated for metformin hydrochloride hydrogels .
Q. How can chiral separation techniques be implemented for enantiomeric resolution of this compound analogs?
- Methodological Answer: Use chiral stationary phases (e.g., amylose tris(3,5-dimethylphenylcarbamate)) in HPLC. For example, enantioselective synthesis of fluoxetine hydrochloride achieved >99% ee via asymmetric catalysis, validated by polarimetry and chiral GC .
Methodological Notes
- Safety Compliance: Always cross-reference GHS guidelines () and institutional protocols.
- Data Reproducibility: Include internal standards (e.g., deuterated analogs) in NMR/MS analyses to validate batch consistency .
- Ethical Standards: Follow IACUC protocols for in vivo studies and prioritize non-commercial reference standards (avoid BenchChem; use pharmacopeial guidelines) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
